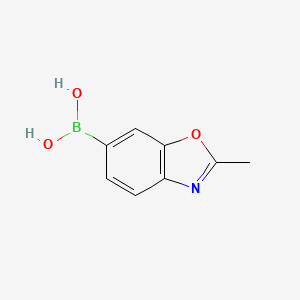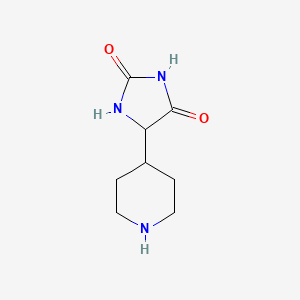![molecular formula C15H24ClNO2 B1426047 4-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride CAS No. 1220032-50-7](/img/structure/B1426047.png)
4-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride
Descripción general
Descripción
4-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. It is characterized by the presence of a piperidine ring substituted with a 4-methoxybenzyl group and an ethoxy linkage, forming a hydrochloride salt.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methoxybenzyl chloride with ethylene glycol to form 4-methoxybenzyl ethylene glycol ether.
Piperidine Substitution: The intermediate is then reacted with piperidine under basic conditions to form 4-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine.
Hydrochloride Salt Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form corresponding aldehydes or acids.
Reduction: The piperidine ring can be reduced to form piperidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Major Products:
Oxidation: 4-{2-[(4-Formylbenzyl)oxy]ethyl}piperidine.
Reduction: 4-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
- 4-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride
- 4-{2-[(3-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride
- 4-{2-[(4-Ethoxybenzyl)oxy]ethyl}piperidine hydrochloride
Comparison: 4-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different binding affinities, reactivity, and therapeutic potential, making it a valuable compound for targeted research and development.
Propiedades
IUPAC Name |
4-[2-[(4-methoxyphenyl)methoxy]ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c1-17-15-4-2-14(3-5-15)12-18-11-8-13-6-9-16-10-7-13;/h2-5,13,16H,6-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFHWZPECOVFPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1425968.png)
![1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1425972.png)





![8-Chloro-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one](/img/structure/B1425980.png)
![2-[4-(Difluoromethyl)phenyl]acetic acid](/img/structure/B1425981.png)
![Pyrido[3,4-B]pyrazin-5-amine](/img/structure/B1425982.png)


